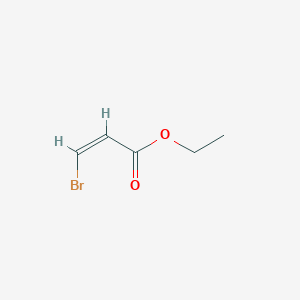
Ethyl-(cis)-3-Bromacrylat
Übersicht
Beschreibung
Ethyl cis-3-bromoacrylate is an organic compound with the molecular formula C5H7BrO2. It is a colorless to almost colorless clear liquid, known for its use in various chemical syntheses. This compound is particularly valued for its role as a building block in the preparation of more complex molecules, especially in the field of stereoselective synthesis .
Wissenschaftliche Forschungsanwendungen
Ethyl cis-3-bromoacrylate is used in various scientific research applications:
Wirkmechanismus
Target of Action
Ethyl cis-3-bromoacrylate is a nucleoside analogue . It primarily targets alkyl halides that exhibit electron deficiency . Alkyl halides are a class of organic compounds containing halogens that are bonded to carbon atoms, which can undergo nucleophilic substitution or elimination reactions.
Mode of Action
The compound acts as a stereoselective nucleophilic addition reagent . It specifically reacts with its targets (alkyl halides) through a nucleophilic addition reaction, where a nucleophile (a molecule that donates an electron pair) adds to an electrophilic alkene to form a new compound.
Biochemical Pathways
Ethyl cis-3-bromoacrylate is used in the synthetic preparation of aristeromycin and lipoxin derivatives . Aristeromycin is an adenosine analogue with antiviral properties, while lipoxins are a series of eicosanoid compounds that play a role in inflammation resolution.
Result of Action
Ethyl cis-3-bromoacrylate has been used in the preparation of ethyl 2-amino-9-(2-deoxy-β-D-erythropentofuranosyl)-6,9-dihydro-6-oxo-1H-purine-1-acrylate . It was also used in the synthesis of 3-(2-deoxy-β-D-erythro-pentofuranosyl)-3,4-dihydropyrimido[1,2-a]purine-6,10-dione . These compounds are of interest in the field of medicinal chemistry for their potential biological activities.
Action Environment
It’s known that the compound should be stored at a temperature of2-8°C to maintain its stability. Factors such as pH, temperature, and the presence of other compounds could potentially affect its reactivity and efficacy.
Biochemische Analyse
Biochemical Properties
Ethyl cis-3-bromoacrylate is a nucleoside analogue, used for the synthesis of adenosine and uridine . It specifically reacts with alkyl halides that exhibit electron deficiency . The nature of these interactions is stereoselective, meaning the spatial arrangement of the atoms in the molecules it interacts with is of significant importance .
Molecular Mechanism
The molecular mechanism of Ethyl cis-3-bromoacrylate involves its role as a nucleophilic addition reagent . It reacts with alkyl halides, particularly those that are electron-deficient . This reaction is key to its role in the synthesis of adenosine and uridine .
Metabolic Pathways
Given its role in the synthesis of nucleoside analogues, it may interact with enzymes and cofactors involved in nucleotide metabolism .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethyl cis-3-bromoacrylate can be synthesized through the bromination of ethyl acrylate. The reaction typically involves the addition of bromine to ethyl acrylate in the presence of a solvent such as dichloromethane. The reaction is carried out at low temperatures to ensure the formation of the cis-isomer .
Industrial Production Methods: On an industrial scale, the production of ethyl cis-3-bromoacrylate follows similar principles but is optimized for larger yields and efficiency. The process involves continuous flow reactors and precise control of reaction conditions to maintain the desired isomeric purity .
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl cis-3-bromoacrylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Addition Reactions: It can participate in Michael addition reactions with nucleophiles.
Polymerization: It can be polymerized to form polyacrylates
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents.
Addition Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Polymerization: Initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide
Major Products:
Substitution Products: Ethyl 3-aminoacrylate, ethyl 3-thioacrylate.
Addition Products: Ethyl 3-(alkylamino)acrylate, ethyl 3-(alkylthio)acrylate.
Polymers: Poly(ethyl acrylate)
Vergleich Mit ähnlichen Verbindungen
- Methyl α-bromoacrylate
- Ethyl 2-bromoacrylate
- cis-1-Bromo-2-ethoxyethylene
- tert-Butyl 2-bromoacrylate
Comparison: Ethyl cis-3-bromoacrylate is unique due to its cis-configuration, which imparts specific stereochemical properties that are valuable in stereoselective synthesis. Compared to its analogues, it offers distinct reactivity patterns and selectivity in chemical reactions .
Ethyl cis-3-bromoacrylate is a versatile compound with significant applications in various fields of science and industry. Its unique properties and reactivity make it a valuable tool for researchers and industrial chemists alike.
Eigenschaften
IUPAC Name |
ethyl (Z)-3-bromoprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrO2/c1-2-8-5(7)3-4-6/h3-4H,2H2,1H3/b4-3- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJTJVQIYRQALIK-ARJAWSKDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C\Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31930-34-4 | |
| Record name | (Z) Ethyl 3-bromoacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



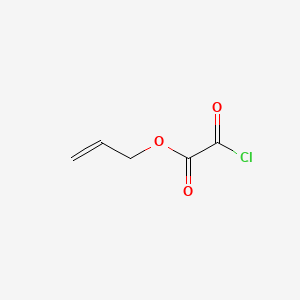
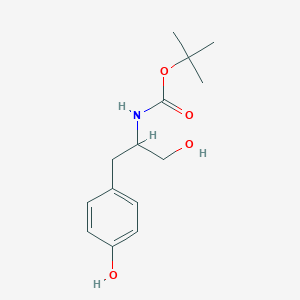
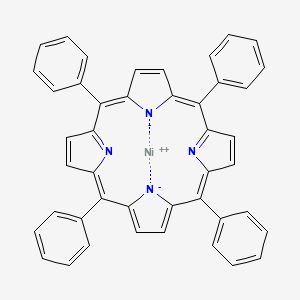
![4,4'-[Hexane-1,6-diylbis(oxy)]bisbenzonitrile](/img/structure/B1630751.png)
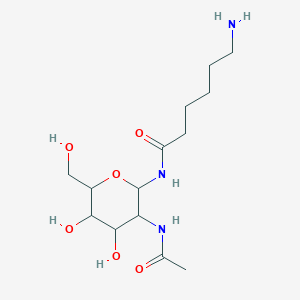
![[2-(4-Methylpiperazinyl)-1-phenylethyl]methylamine](/img/structure/B1630758.png)
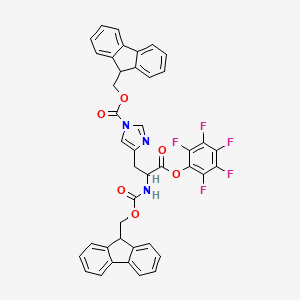

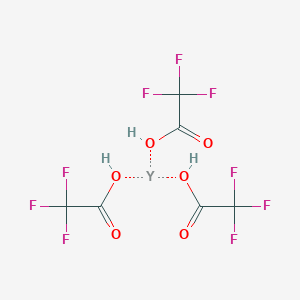
![N-[2-Hydroxy-2-(4-methoxyphenyl)ethyl]-2-(2-chloro-3,4-dimethoxyphenyl)ethylamine](/img/structure/B1630771.png)
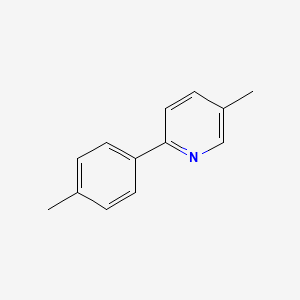
![1-[2-(Dimethylamino)ethyl]-1H-tetrazole-5-thiol](/img/structure/B1630773.png)
![Methyl 2-([[3,5-di(trifluoromethyl)phenyl]sulfonyl]amino)-4-(methylthio)butanoate](/img/structure/B1630777.png)
